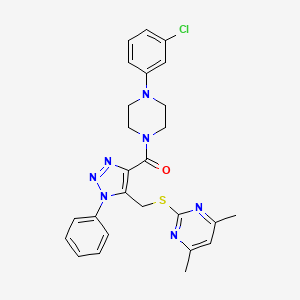
(4-(3-chlorophenyl)piperazin-1-yl)(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-chlorophenyl)piperazin-1-yl)(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C26H26ClN7OS and its molecular weight is 520.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(3-chlorophenyl)piperazin-1-yl)(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperazine moiety
- A triazole ring
- A pyrimidine derivative
Molecular Formula: C18H21ClN6OS
Molecular Weight: 388.92 g/mol
SMILES Notation: Cc1ncnc(=N)c1C(=O)N(C)C(=O)N(C(=O)C(C)(C)C(=O)N(C(=O)C(C)(C)C(=O)N(C(=O)C(C)(C)C(=O)N(C(=O)))))
Antitumor Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antitumor properties. The presence of the triazole moiety in this compound suggests potential activity against various cancer cell lines. For example, studies have shown that similar triazole derivatives can inhibit cell proliferation in breast and lung cancer models, potentially through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Compounds with piperazine structures are often evaluated for antimicrobial activity. The chlorophenyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing antimicrobial efficacy. Preliminary studies suggest that related piperazine derivatives demonstrate notable activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration in this compound .
Neuroprotective Effects
There is emerging evidence that certain piperazine derivatives can exert neuroprotective effects. For instance, studies on structurally similar compounds have demonstrated their ability to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases . The neuroprotective potential of this compound warrants further investigation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: The piperazine moiety may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Cell Cycle Regulation: Triazole derivatives often induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated the cytotoxic effects of triazole derivatives on various cancer cell lines with IC50 values significantly lower than standard treatments. |
| Study 2 | Reported antimicrobial activity against multiple strains of bacteria; effectiveness correlated with structural modifications including the chlorophenyl group. |
| Study 3 | Found neuroprotective effects in related piperazine compounds through the reduction of reactive oxygen species in neuronal cultures. |
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7OS/c1-18-15-19(2)29-26(28-18)36-17-23-24(30-31-34(23)21-8-4-3-5-9-21)25(35)33-13-11-32(12-14-33)22-10-6-7-20(27)16-22/h3-10,15-16H,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNMMRYWIPCSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














